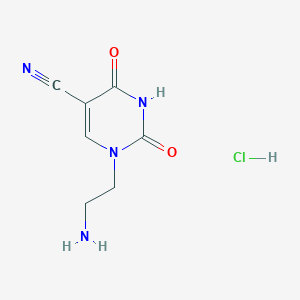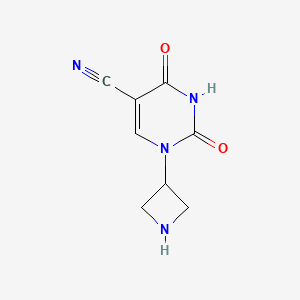![molecular formula C11H14N4O B1382791 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 1416712-70-3](/img/structure/B1382791.png)
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine
Übersicht
Beschreibung
“1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine” is a chemical compound . It is related to a class of compounds that have been identified as potent ALK5 inhibitors .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, a Suzuki coupling reaction has been used for the preparation of heteroaryl scaffolds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole ring attached to a pyran ring . The empirical formula is C14H23BN2O3 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used as a reactant in Suzuki coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 196.01 and a boiling point of 65 °C/1 mmHg .Wissenschaftliche Forschungsanwendungen
Pharmacological Potential
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine and its derivatives have been extensively studied for their potential in treating cognitive disorders. A notable compound in this class, PF-04447943, has been identified as a selective PDE9A inhibitor with promising results in elevating central cGMP levels in the brain and showing procognitive activity in various rodent models. Clinical trials have confirmed its tolerability in humans and its effectiveness in elevating cGMP in cerebral spinal fluid, highlighting its potential in treating diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Synthetic and Structural Chemistry
The compound's derivatives have been synthesized through various methods, contributing significantly to heterocyclic chemistry. For instance, a series of 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines were synthesized using 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, indicating the versatility of these compounds in synthesizing complex heterocyclic structures (Dolzhenko et al., 2012). Furthermore, the structural and tautomeric preferences of these compounds have been explored using techniques like 2D NOESY NMR and single-crystal X-ray diffraction.
Biomedical Applications
Beyond pharmacological use, these compounds have broader biomedical applications. Over 300,000 derivatives have been described in literature, with diverse biomedical applications ranging from antiviral agents to potential treatments for various diseases. The versatility in substituent modification at various positions on the molecule allows for a wide range of synthetic methods and applications in biomedical fields (Donaire-Arias et al., 2022).
Catalytic and Synthetic Advances
Recent studies have also focused on the use of these compounds in catalysis and novel synthetic methodologies. For example, magnetically separable graphene oxide anchored sulfonic acid was used as a catalyst for the synthesis of derivatives via a one-pot, three-component reaction, highlighting the compound's role in advancing green chemistry and sustainable synthesis methods (Zhang et al., 2016).
Corrosion Inhibition
Interestingly, certain pyrazolopyridine derivatives have been investigated as corrosion inhibitors for mild steel, demonstrating the compound's utility in industrial applications. These studies utilized ultrasonic irradiation in synthesis, showcasing innovative approaches to producing these compounds (Dandia et al., 2013).
Wirkmechanismus
Target of Action
Related compounds have been used in the synthesis of potential androgen receptor inhibitors . Androgen receptors play a crucial role in the development and progression of prostate cancer.
Mode of Action
Similar compounds have been used in suzuki coupling reactions for the preparation of heteroaryl scaffolds . This suggests that the compound might interact with its targets through the formation of carbon-carbon bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its potential role as an androgen receptor inhibitor , it may impact the androgen signaling pathway, which could lead to downstream effects such as the inhibition of prostate cancer cell growth.
Result of Action
If the compound acts as an androgen receptor inhibitor , it could potentially inhibit the growth of prostate cancer cells.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(oxan-2-yl)pyrazolo[3,4-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-11-8-4-5-13-7-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMWTRFMVFCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3)C(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)
methanol hydrochloride](/img/structure/B1382709.png)
![3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1382710.png)
![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)



![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)





![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)